molecular formula C8H8ClNO3 B8592187 (1S)-1-(2-chloro-3-nitrophenyl)ethanol

(1S)-1-(2-chloro-3-nitrophenyl)ethanol

Cat. No.: B8592187
M. Wt: 201.61 g/mol
InChI Key: VVADBPKLKRAERG-UHFFFAOYSA-N
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Description

(1S)-1-(2-chloro-3-nitrophenyl)ethanol is an organic compound with a complex structure that includes a chlorine atom, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-chloro-3-nitrophenyl)ethanol typically involves multiple steps, starting from readily available precursors. One common route includes the nitration of a chlorinated toluene derivative, followed by the introduction of a hydroxyl group through a series of reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or distillation. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-chloro-3-nitrophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds.

Scientific Research Applications

(1S)-1-(2-chloro-3-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1S)-1-(2-chloro-3-nitrophenyl)ethanol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and hydroxyl groups can form hydrogen bonds or interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-nitrotoluene
  • 2-Chloro-4-nitrobenzyl alcohol
  • 3-Chloro-2-nitrobenzyl alcohol

Uniqueness

(1S)-1-(2-chloro-3-nitrophenyl)ethanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-(2-chloro-3-nitrophenyl)ethanol

InChI

InChI=1S/C8H8ClNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-5,11H,1H3

InChI Key

VVADBPKLKRAERG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)[N+](=O)[O-])Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the procedure of Example 3, 1-(2-chloro-3-nitrophenyl)ethanone (9.0 g, 44.6 mmol) is reacted with sodium borohydride (0.84 g, 22.3 mmol) to give 2-chloro-α-methyl-3-nitrobenzenemethanol (7.5 g, 83%), mp=62-64° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two

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